2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate is a complex organic compound with significant biochemical relevance. This compound is characterized by multiple functional groups, including carboxymethyl and amino groups, which contribute to its properties and applications. It is primarily classified under carboxylic acids and amino acids, reflecting its structural components and functional characteristics.
The compound can be sourced from various chemical suppliers and databases that specialize in fine chemicals and pharmaceutical ingredients. Notable sources include Matrix Fine Chemicals and PubChem, which provide detailed information about its molecular structure, properties, and potential applications in scientific research.
The compound falls into several chemical categories:
The synthesis of 2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid can be achieved through various chemical reactions involving carboxymethylation and amination processes.
The synthesis typically requires controlled conditions to ensure high yields and purity. Reagents such as sodium hydroxide for deprotonation and various coupling agents may be utilized to facilitate the formation of the desired product.
The molecular formula for 2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate is . The compound features:
OC(=O)CN(CCN(CC(O)=O)CC(O)=O)CC(O)=O
The compound can participate in various chemical reactions, including:
These reactions are often utilized in synthetic organic chemistry to modify or enhance the properties of the compound for specific applications.
The mechanism of action for 2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid primarily involves its role as a chelating agent. It can bind metal ions through its carboxylate groups, effectively sequestering them from biological systems or industrial processes.
This chelation process is crucial in various biochemical pathways, particularly in detoxification processes where heavy metals are involved.
2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid has several scientific applications:
This compound's multifaceted nature makes it a valuable asset across different fields of scientific research, particularly those involving metal ion interactions and biochemical processes.
CAS No.: 34730-78-4
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 7045-51-4